Lipophilicity Reduction vs. Propyl Azetidine
3-(2,2-Difluoropropyl)azetidine exhibits a calculated LogP of 0.36 for the free base [1], which is approximately 1.0 unit lower than the LogP of 1.36 reported for the non-fluorinated comparator 3-propylazetidine . This reduction in lipophilicity is consistent with the known effect of gem-difluorination in saturated heterocyclic amine series, where fluorine atoms increase polarity while maintaining moderate membrane permeability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.36 (free base) |
| Comparator Or Baseline | 3-Propylazetidine: LogP = 1.36 |
| Quantified Difference | ΔLogP = -1.0 (lower lipophilicity) |
| Conditions | Calculated LogP values; experimental conditions not specified |
Why This Matters
Lower LogP reduces the risk of phospholipidosis and off-target binding associated with highly lipophilic amines, while maintaining sufficient passive permeability for CNS drug candidates.
- [1] ChemSpace. 3-(2,2-Difluoropropyl)azetidine hydrochloride. CSSB00102954782. Accessed 2026. View Source
- [2] Melnykov KP, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry. 2023;29(47):e202301383. doi:10.1002/chem.202301383. View Source
